![molecular formula C11H17N5 B11739205 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, with its unique structure, has garnered interest due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine exhibits several key biological activities:
1. Antimicrobial Properties
- Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of pyrazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
- The antifungal potential of pyrazole derivatives has been documented, with studies demonstrating inhibition of fungal growth in species such as Aspergillus niger and Penicillium digitatum .
3. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit enzymes like alpha-amylase, which is relevant in the treatment of diabetes. Some pyrazole derivatives have shown inhibition rates significantly higher than standard drugs .
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on several pyrazole derivatives, including this compound, demonstrated significant antibacterial activity. The compounds were tested against various strains, showing inhibition zones comparable to established antibiotics .
Case Study 2: Enzyme Inhibition Assay
In a separate investigation focusing on alpha-amylase inhibition, the compound was evaluated alongside other pyrazole derivatives. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in managing blood sugar levels .
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazol-4-amine
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings, which confer distinct electronic and steric properties. This structural feature enhances its potential for diverse chemical reactions and biological activities compared to simpler pyrazole derivatives .
Biological Activity
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C10H15N5 and a molecular weight of 205.26 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in the following areas:
1. Anticancer Activity
- Several studies have reported that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating moderate cytotoxicity .
2. Anti-inflammatory Effects
- Pyrazole derivatives have been identified as potential inhibitors of pro-inflammatory cytokines. The compound was observed to inhibit the release of TNF-alpha in LPS-stimulated cells, suggesting its role as an anti-inflammatory agent .
3. Antioxidant Activity
- The antioxidant properties of pyrazole compounds have been noted, with some derivatives showing enhanced radical scavenging activity. This is particularly relevant in preventing oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Enzyme Inhibition
- The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression and inflammation. For example, it has been suggested that pyrazole derivatives can inhibit MK2 kinase, which is crucial for TNF-alpha signaling .
2. Interaction with Cellular Targets
- The binding affinity of the compound to various cellular targets has been explored through molecular docking studies. These studies indicate that the compound forms hydrogen bonds with critical amino acids in target proteins, enhancing its biological efficacy .
Case Studies
Several case studies highlight the biological activity of related pyrazole compounds:
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-7-10(9(2)14-16)5-12-11-6-13-15(3)8-11/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
FXBHUTXFZSNWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
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